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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

Cat. No.: B15139427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular orbital landscape of

triphenylphosphinechlorogold, a significant compound in coordination chemistry and

catalysis. The following sections detail its electronic structure, bonding characteristics, and

relevant experimental protocols, supported by quantitative data and visual representations to

facilitate a deeper understanding of its properties and reactivity.

Core Molecular Structure and Bonding
Triphenylphosphinechlorogold(I), with the chemical formula (Ph₃P)AuCl, is a colorless, air-

stable solid. The gold(I) center typically adopts a linear coordination geometry, a characteristic

feature of d¹⁰ metal complexes. This linearity arises from the strong sigma-donating nature of

the triphenylphosphine ligand and the chloride anion.

Table 1: Key Structural Parameters of Triphenylphosphinechlorogold(I) and Related

Complexes
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Parameter
Triphenylphosphinechloro
gold(I)

Chloro[diphenyl(thiophen-
2-yl)phosphine]gold(I)

Crystal System Orthorhombic Orthorhombic

Space Group P2₁2₁2₁ P2₁2₁2₁

Au-P Bond Length (Å) ~2.23 2.226(2)[1]

Au-Cl Bond Length (Å) ~2.28 2.287(2)[1]

P-Au-Cl Bond Angle (°) ~180 (linear) 179.42(9)[1]

Note: Precise bond lengths for the parent triphenylphosphinechlorogold(I) can vary slightly

between different crystal structure determinations.

The bonding in triphenylphosphinechlorogold(I) is primarily described by a strong σ-bond

formed between the phosphorus atom of the triphenylphosphine ligand and the gold(I) center.

This interaction involves the donation of the phosphorus lone pair electrons into an empty sp-

hybridized orbital on the gold atom. The Au-Cl bond is also a significant covalent interaction.

Molecular Orbital Analysis
A detailed understanding of the electronic structure and reactivity of

triphenylphosphinechlorogold(I) can be achieved through molecular orbital (MO) theory,

often investigated using computational methods such as Density Functional Theory (DFT).

While a complete, published MO diagram specifically for triphenylphosphinechlorogold(I) is

not readily available in the searched literature, the electronic structure can be inferred from the

analysis of its constituent fragments and related gold(I)-phosphine complexes.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the

Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the compound's

reactivity and electronic properties.

Conceptual Molecular Orbital Diagram Workflow

The following diagram illustrates the general workflow for a computational analysis of the

molecular orbitals of a coordination complex like triphenylphosphinechlorogold(I).
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Computational Workflow for MO Analysis

Input Preparation

Quantum Mechanical Calculation

Data Analysis and Visualization

Define Molecular Geometry
(from X-ray data or optimization)

Select Basis Set
(e.g., LANL2DZ, SDD)

Choose DFT Functional
(e.g., B3LYP, PBE0)

Self-Consistent Field (SCF)
Calculation

Extract MO Energies
and Compositions

Identify HOMO and LUMO

Visualize MOs
(e.g., isosurfaces)

Construct MO Diagram

Click to download full resolution via product page

Computational workflow for molecular orbital analysis.
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Key Features of the Molecular Orbitals:

HOMO: In related gold(I)-phosphine complexes, the HOMO is often characterized by

significant contributions from the d-orbitals of the gold atom, with some mixing from the p-

orbitals of the phosphine ligand.

LUMO: The LUMO is typically centered on the gold-phosphine unit and possesses

antibonding character with respect to the Au-P bond. It may also have contributions from the

π* orbitals of the phenyl rings of the triphenylphosphine ligand.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical

parameter that influences the electronic absorption properties and reactivity of the complex.

For similar gold-phosphine clusters, this gap can be in the range of several electron volts.

Experimental Protocols
Synthesis of Triphenylphosphinechlorogold(I)
A common and reliable method for the synthesis of triphenylphosphinechlorogold(I) involves

the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine.

Reaction:

HAuCl₄ + 2 PPh₃ + H₂O → (Ph₃P)AuCl + Ph₃PO + 3 HCl

Procedure:

Dissolution: Dissolve chloroauric acid in 95% ethanol.

Addition of Ligand: Slowly add a solution of triphenylphosphine in 95% ethanol to the

chloroauric acid solution with stirring. The molar ratio of triphenylphosphine to chloroauric

acid should be at least 2:1.

Precipitation: The product, triphenylphosphinechlorogold(I), will precipitate from the

solution as a white solid.

Isolation and Purification: Collect the precipitate by filtration, wash with ethanol and then

diethyl ether to remove any unreacted starting materials and byproducts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15139427?utm_src=pdf-body
https://www.benchchem.com/product/b15139427?utm_src=pdf-body
https://www.benchchem.com/product/b15139427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drying: Dry the product under vacuum.

An alternative preparation involves the reaction of a gold(I) precursor, such as (dimethyl

sulfide)gold(I) chloride, with triphenylphosphine.

Characterization Methods
Standard analytical techniques are employed to confirm the identity and purity of the

synthesized triphenylphosphinechlorogold(I).

Table 2: Common Characterization Techniques

Technique Purpose Expected Observations

Nuclear Magnetic Resonance

(NMR) Spectroscopy (³¹P and

¹H)

To confirm the coordination of

the triphenylphosphine ligand

and the overall structure.

A single peak in the ³¹P NMR

spectrum, shifted downfield

upon coordination to gold.

Characteristic aromatic proton

signals in the ¹H NMR

spectrum.

Infrared (IR) Spectroscopy

To identify characteristic

vibrational modes of the

triphenylphosphine ligand and

the Au-Cl bond.

Characteristic P-Ph stretching

and bending vibrations. A low-

frequency absorption

corresponding to the Au-Cl

stretch.

X-ray Crystallography

To determine the precise solid-

state structure, including bond

lengths and angles.

Provides the definitive

molecular geometry,

confirming the linear

coordination at the gold center.

Elemental Analysis
To determine the elemental

composition (C, H, P, Au, Cl).

The experimentally determined

percentages of each element

should match the calculated

values for the formula

(C₁₈H₁₅AuClP).
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Signaling Pathways and Reactivity
Triphenylphosphinechlorogold(I) is a precursor to catalytically active gold(I) species. Its

reactivity is often initiated by the abstraction of the chloride ligand, typically using a silver salt of

a non-coordinating anion (e.g., AgSbF₆, AgBF₄). This generates a highly electrophilic cationic

gold(I) complex, [(Ph₃P)Au]⁺, which is a potent π-acid and can activate alkynes, allenes, and

alkenes towards nucleophilic attack.

Diagram of Catalyst Activation and a Generic Catalytic Cycle
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Activation and Catalytic Cycle of a Gold(I) Catalyst

Catalyst Activation

Generic Catalytic Cycle

(Ph3P)AuCl

[(Ph3P)Au]+

+ AgX

AgX (X = SbF6, BF4)

AgCl (precipitate)

- Ag+
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Nucleophilic Attack
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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